

Spectral Data Analysis of [4-(2-Morpholinoethoxy)phenyl]methylaniline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: [4-(2-Morpholinoethoxy)phenyl]methylaniline

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For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the expected spectral data for the compound **[4-(2-Morpholinoethoxy)phenyl]methylaniline**, a molecule of interest in medicinal chemistry and drug development. In the absence of publicly available experimental spectra, this document presents a predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established spectroscopic principles and data from analogous structures. This guide also outlines detailed, generalized experimental protocols for acquiring such data, serving as a valuable resource for researchers synthesizing and characterizing this and similar molecules.

Introduction

[4-(2-Morpholinoethoxy)phenyl]methylaniline is a chemical entity that incorporates several key pharmacophores: a morpholine ring, an ethoxy linker, a phenyl group, and a methylaniline moiety. These functional groups are prevalent in a wide range of biologically active compounds, making the understanding of their spectroscopic signatures crucial for unambiguous structure elucidation and quality control in synthetic chemistry. This guide aims to provide a predictive framework for the spectral characteristics of this compound.

Predicted Spectral Data

The following tables summarize the expected spectral data for **[4-(2-Morpholinoethoxy)phenyl]methylamine**. These predictions are based on the analysis of its constituent functional groups and typical values reported for similar chemical environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data (Solvent: CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.2-7.3	d	2H	Ar-H (ortho to CH_2NH_2)
~ 6.8-6.9	d	2H	Ar-H (ortho to OCH_2)
~ 4.1	t	2H	Ar-O- CH_2 - CH_2 -N
~ 3.8	s	2H	Ar- CH_2 - NH_2
~ 3.7	t	4H	$\text{O}(\text{CH}_2\text{CH}_2)_2\text{N}$
~ 2.8	t	2H	Ar-O- CH_2 - CH_2 -N
~ 2.5	t	4H	$\text{O}(\text{CH}_2\text{CH}_2)_2\text{N}$
~ 1.6	br s	2H	CH_2 - NH_2

Table 2: Predicted ^{13}C NMR Data (Solvent: CDCl_3 , 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~ 158	Ar-C-O
~ 132	Ar-C-CH ₂ NH ₂
~ 130	Ar-CH (ortho to CH ₂ NH ₂)
~ 115	Ar-CH (ortho to OCH ₂)
~ 67	Ar-O-CH ₂ -CH ₂ -N
~ 66	O(CH ₂ CH ₂) ₂ N
~ 58	Ar-O-CH ₂ -CH ₂ -N
~ 54	O(CH ₂ CH ₂) ₂ N
~ 46	Ar-CH ₂ -NH ₂

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Frequency (cm ⁻¹)	Intensity	Assignment
3350-3250	Medium, Broad	N-H stretch (amine)
3050-3000	Medium	Aromatic C-H stretch
2950-2800	Strong	Aliphatic C-H stretch
1610, 1510	Strong	Aromatic C=C stretch
1600-1500	Medium	N-H bend (amine)
1250-1200	Strong	Aryl-O stretch (asymmetric)
1120-1080	Strong	C-N stretch (morpholine)
1050-1000	Strong	Alkyl-O stretch (symmetric)
830-810	Strong	p-disubstituted benzene C-H bend (out-of-plane)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Interpretation
236	Molecular Ion (M^+)
206	$[M - CH_2NH_2]^+$
135	$[M - C_6H_{12}NO]^+$ (cleavage of ethoxy-morpholine)
121	$[H_2N-CH_2-C_6H_4-O]^+$
100	$[C_6H_{12}NO]^+$ (morpholinoethyl fragment)
86	$[C_5H_{10}N]^+$ (morpholine fragment)

Experimental Protocols

The following are generalized protocols for acquiring high-quality spectral data for a small organic molecule like **[4-(2-Morpholinoethoxy)phenyl]methanamine**.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$).
- Internal Standard: Add a small amount of a reference standard (e.g., tetramethylsilane, TMS) if not already present in the solvent.
- Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
- 1H NMR Acquisition:
 - Acquire a one-pulse proton spectrum with a 90° pulse.
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

- Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Set the spectral width to cover the expected range (e.g., 0-200 ppm).
 - A larger number of scans will be required due to the lower natural abundance of ¹³C.
- Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

- Sample Preparation:
 - Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
 - Liquid/Oil: Place a drop of the sample between two salt plates (e.g., NaCl).
- Background Spectrum: Record a background spectrum of the empty sample compartment (or KBr pellet/salt plates).
- Sample Spectrum: Record the spectrum of the sample. The instrument will automatically ratio the sample spectrum against the background.
- Data Acquisition: Scan over the mid-IR range (e.g., 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

Mass Spectrometry

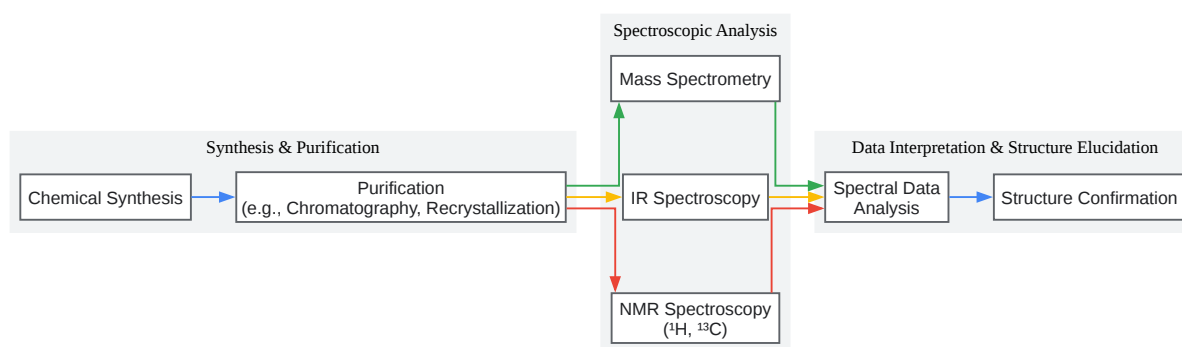
- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, or coupled with a gas or liquid chromatograph).
- Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for generating fragment ions and providing structural information. Electrospray Ionization (ESI)

is a softer technique that is useful for determining the molecular weight.

- **Mass Analysis:** The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z .

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a novel chemical compound.



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Caption: Workflow for Compound Characterization.

Conclusion

This guide provides a foundational understanding of the expected spectral characteristics of **[4-(2-Morpholinoethoxy)phenyl]methylaniline**. The predictive data and generalized protocols

presented herein are intended to assist researchers in the synthesis, purification, and structural elucidation of this and related compounds. It is important to note that actual experimental data may vary depending on the specific conditions, such as the solvent used, sample concentration, and instrument parameters. Therefore, the information in this guide should be used as a reference for the interpretation of experimentally acquired data.

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com